molecular formula C17H24N2O5 B8494427 Tert-butyl 4-[(tert-butoxycarbonyl)amino]-2-formylphenylcarbamate

Tert-butyl 4-[(tert-butoxycarbonyl)amino]-2-formylphenylcarbamate

Cat. No. B8494427
M. Wt: 336.4 g/mol
InChI Key: WNYKLZYNSNEVRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-[(tert-butoxycarbonyl)amino]-2-formylphenylcarbamate is a useful research compound. Its molecular formula is C17H24N2O5 and its molecular weight is 336.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 4-[(tert-butoxycarbonyl)amino]-2-formylphenylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-[(tert-butoxycarbonyl)amino]-2-formylphenylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Tert-butyl 4-[(tert-butoxycarbonyl)amino]-2-formylphenylcarbamate

Molecular Formula

C17H24N2O5

Molecular Weight

336.4 g/mol

IUPAC Name

tert-butyl N-[2-formyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]carbamate

InChI

InChI=1S/C17H24N2O5/c1-16(2,3)23-14(21)18-12-7-8-13(11(9-12)10-20)19-15(22)24-17(4,5)6/h7-10H,1-6H3,(H,18,21)(H,19,22)

InChI Key

WNYKLZYNSNEVRD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)NC(=O)OC(C)(C)C)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3.3 g (0.01 mole) of tert.butyl (2-bromo-4-tert.butoxycarbonylaminophenyl)carbamate from step A was dissolved in 100 mL of anhydrous tetrahydrofuran under argon. Then, 17 mL (0.03 mole) of a 1.6-molar ether solution of methyllitrium was added stepwise. The reaction mixture was cooled to −20° C. and to it was added stepwise 7 mL (0.01 mole) of a 1.5-molar tert.butyllithium solution. At the end of the addition, the solution was allowed to agitate for an additional 30 min at −20° C. Then, 1.2 g (0.02 mole) of dimethylformamide was added, and the reaction mixture was allowed to agitate for one hour at −20° C. The reaction mixture was then slowly warmed up to room temperature, hydrolyzed with water and poured onto diethyl ether. The aqueous phase was then extracted with diethyl ether, and the organic phase was dried with magnesium sulfate. The solvent was distilled off in a rotary evaporator, and the residue was purified on silica gel with petroleum ether/ethyl acetate (9:1).
Name
tert.butyl (2-bromo-4-tert.butoxycarbonylaminophenyl)carbamate
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.2 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

3.3 g (0.01 mol) 2,5-bis-tert.-butyloxycarbonylaminobromobenzene from step A are dissolved in 100 ml of water-free tetrahydrofuran under argon. 17 ml of a 1.6 molar etheric methyl lithium solution (0.03 mol) are gradually added. The reaction mixture is cooled to −20° C., 7 ml of a 1.5 molar tert.-butyl lithium solution (0.01 mol) are gradually added. After the addition has ended the solution is stirred for 30 minutes at the given temperature. Subsequently 1.2 g of dimethyl formamide (0.02 mol) are added and the reaction mixture is stirred for one hour at −20° C. After slowly heating to room temperature the reaction mixture is hydrolyzed with water and then poured into ether, the aqueous phase is extracted with ether and then the organic phase is dried over magnesium sulfate. The solvent is distilled away in a rotary evaporator and the residue is purified on silica gel with a petroleum ether/ethyl acetate solvent (9/1).
Name
2,5-bis-tert.-butyloxycarbonylaminobromobenzene
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.03 mol
Type
reactant
Reaction Step Two
Quantity
0.01 mol
Type
reactant
Reaction Step Three
Quantity
1.2 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

3.3 g (0.01 mol) 2,5-bis-tert.-butyloxycarbonylamino-bromobenzene from step A are dissolved in 100 ml of water-free tetrahydrofuran under argon. Gradually 17 ml of a 1.6 molar methyl lithium ether solution (0.03 mol) are added. The reaction mixture is cooled to −20° C. Subsequently 7 ml of 1.5 molar t-butyl lithium solution (0.01 mol) are added gradually. After ending the addition the solution is stirred for 30 minutes at −20° C. Subsequently 1.2 g of dimethylformamide (0.02 mol) are added and the reaction mixture is stirred for an hour at −20° C. After slow heating to room temperature the reaction mixture is hydrolyzed with water and then poured into ether, the aqueous phase is extracted with ether and then the organic phase is dried with magnesium sulfate. The solvent is distilled off in a rotary evaporator and the residue is purified on silica gel with petroleum ether/ethyl acetate (9:1).
Name
2,5-bis-tert.-butyloxycarbonylamino-bromobenzene
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
methyl lithium ether
Quantity
0.03 mol
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
reactant
Reaction Step Three
Quantity
1.2 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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